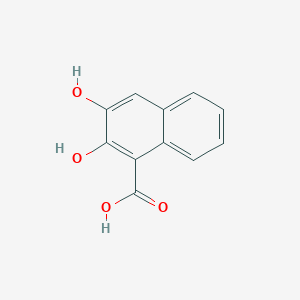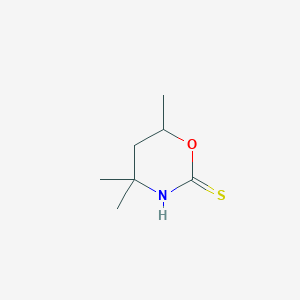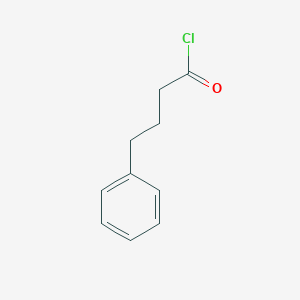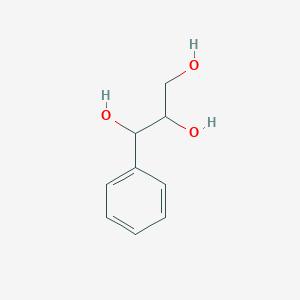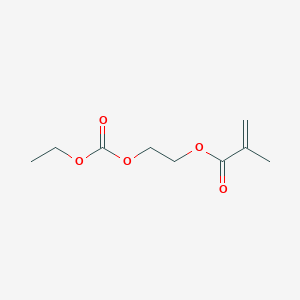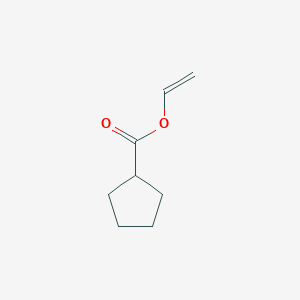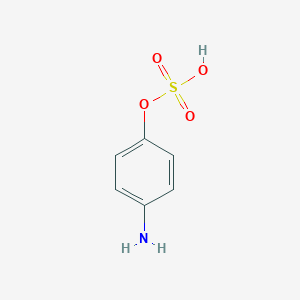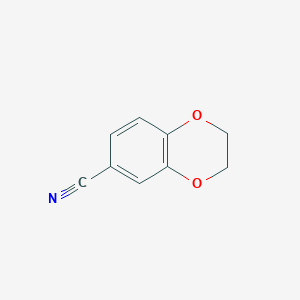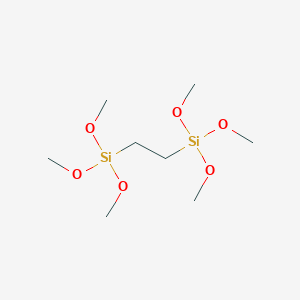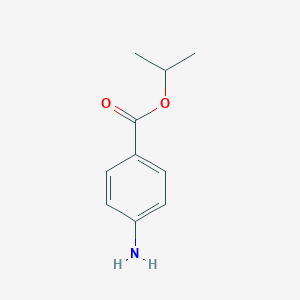
N-Picryl-p-toluidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Picryl-p-toluidine, also known as NPT, is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as acetone and chloroform. NPT is commonly used as a reagent in the synthesis of various organic compounds and as a starting material for the production of dyes and pigments.
Mécanisme D'action
N-Picryl-p-toluidine acts as a nucleophile in organic reactions, which means it donates electrons to other molecules. This property makes it useful in the synthesis of organic compounds. N-Picryl-p-toluidine also has a high electron density, which makes it a good electron donor.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of N-Picryl-p-toluidine. However, it has been reported that N-Picryl-p-toluidine may cause skin irritation and may be harmful if ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-Picryl-p-toluidine in lab experiments is its high purity, which ensures accurate and reproducible results. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research involving N-Picryl-p-toluidine. One area of interest is the development of new synthetic routes for N-Picryl-p-toluidine and its derivatives. Another area of interest is the investigation of the biological properties of N-Picryl-p-toluidine and its potential use as a drug candidate. Additionally, the use of N-Picryl-p-toluidine in the development of new materials and nanotechnology is an area of ongoing research.
In conclusion, N-Picryl-p-toluidine is a useful chemical compound with various applications in scientific research. Its synthesis method, mechanism of action, and potential future directions make it an important area of study. However, its potential toxicity requires careful handling and disposal in lab experiments.
Méthodes De Synthèse
The synthesis of N-Picryl-p-toluidine involves the reaction of p-toluidine with picric acid in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through recrystallization to obtain pure N-Picryl-p-toluidine.
Applications De Recherche Scientifique
N-Picryl-p-toluidine has various applications in scientific research, including its use as a reagent in the synthesis of organic compounds such as azo dyes, triazoles, and pyrazoles. It is also used in the production of pigments and as a starting material for the synthesis of other chemicals.
Propriétés
Numéro CAS |
16552-37-7 |
|---|---|
Nom du produit |
N-Picryl-p-toluidine |
Formule moléculaire |
C13H10N4O6 |
Poids moléculaire |
318.24 g/mol |
Nom IUPAC |
N-(4-methylphenyl)-2,4,6-trinitroaniline |
InChI |
InChI=1S/C13H10N4O6/c1-8-2-4-9(5-3-8)14-13-11(16(20)21)6-10(15(18)19)7-12(13)17(22)23/h2-7,14H,1H3 |
Clé InChI |
RGVUBCNOPRVZKK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,11,20,29,37,38-Hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;tin(2+)](/img/structure/B97823.png)
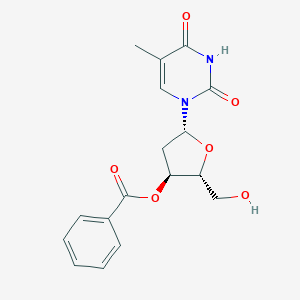
![3-[(3S,5S,8R,9S,10R,11S,13R,17R)-11,14-dihydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B97826.png)
